molecular formula C16H11FN4 B10801031 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine CAS No. 1841078-87-2

6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

Cat. No.: B10801031
CAS No.: 1841078-87-2
M. Wt: 278.28 g/mol
InChI Key: KAXAUWZJVWGFDO-UHFFFAOYSA-N
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Description

Florquinitau F18: is a radiopharmaceutical compound primarily used in positron emission tomography (PET) imaging. It is tagged with the radioactive isotope Fluorine-18, which emits positrons detectable by PET scanners. Florquinitau F18 is designed to bind selectively to specific biological markers, making it a valuable tool in diagnosing and monitoring neurological disorders, particularly Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Florquinitau F18 is synthesized by incorporating Fluorine-18 into an indole moleculeThe reaction conditions typically require a controlled environment to ensure the stability and purity of the final product .

Industrial Production Methods: : Industrial production of Florquinitau F18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis under sterile conditions, ensuring the compound’s suitability for medical use. The production process includes quality control measures to verify the compound’s purity and activity .

Chemical Reactions Analysis

Types of Reactions: : Florquinitau F18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield compounds with altered functional groups .

Scientific Research Applications

Florquinitau F18 has a wide range of scientific research applications, including:

Mechanism of Action

Florquinitau F18 binds selectively to aggregated tau protein, a hallmark of Alzheimer’s disease. After crossing the blood-brain barrier, it attaches to tau protein aggregates, allowing for their visualization using PET imaging. The emitted positrons from Fluorine-18 collide with electrons in the body, producing gamma rays detected by the PET scanner. This process provides detailed images of tau pathology in the brain .

Comparison with Similar Compounds

Florquinitau F18 is unique in its high selectivity and binding affinity for tau protein aggregates. Similar compounds include:

Florquinitau F18 stands out due to its specific binding properties and effectiveness in early-stage Alzheimer’s disease diagnosis .

Properties

CAS No.

1841078-87-2

Molecular Formula

C16H11FN4

Molecular Weight

278.28 g/mol

IUPAC Name

6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine

InChI

InChI=1S/C16H11FN4/c17-13-2-1-11-8-20-15(7-12(11)16(13)18)21-6-4-10-3-5-19-9-14(10)21/h1-9H,18H2

InChI Key

KAXAUWZJVWGFDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=CC(=NC=C21)N3C=CC4=C3C=NC=C4)N)F

Origin of Product

United States

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